(2-Ethyloxolan-2-yl)methanol

Description

Structural Classification and Significance within Heterocyclic Chemistry

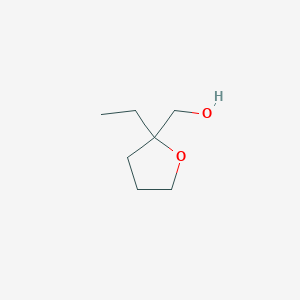

Structurally, (2-Ethyloxolan-2-yl)methanol (B6228674) is classified as a substituted oxolane. Oxolane, more commonly known as tetrahydrofuran (B95107) (THF), is a five-membered saturated ring containing one oxygen atom, classifying it as a heterocyclic ether. chempap.orgamerican.edu In this specific molecule, the carbon atom at position 2 of the oxolane ring is bonded to both an ethyl group and a methanol (B129727) group (-CH₂OH). This arrangement makes the C2-position a quaternary, chiral center, and classifies the compound as a tertiary alcohol derivative.

The significance of the tetrahydrofuran moiety is well-established; it is a structural core found in numerous natural products and serves as a versatile building block in organic synthesis. acs.orgacs.org Substituted tetrahydrofurans are key intermediates in the synthesis of complex molecules due to the ring's relative stability and the stereochemical control that can be exerted during its formation and modification.

Overview of Related Oxolane and Tetrahydrofuran Alcohol Compounds

The chemical properties of this compound can be understood by comparing it to related, more extensively studied compounds.

Tetrahydrofuran (THF) / Oxolane : The parent heterocycle, THF, is a polar aprotic solvent widely used in industry and laboratory settings. chempap.orguni.lu It is a colorless, water-miscible liquid that serves as a benchmark for the chemical behavior of the oxolane ring system. chempap.org

(Tetrahydrofuran-2-yl)methanol : Also known as tetrahydrofurfuryl alcohol, this compound is the direct parent alcohol of the title compound, lacking the C2-ethyl group. It is a primary alcohol and its chemistry is dominated by the reactivity of the hydroxyl group and the influence of the adjacent ether oxygen. nih.gov

(2-methyloxolan-2-yl)methanol : This is a close structural analog where a methyl group replaces the ethyl group at the C2 position. It shares the tertiary alcohol characteristic and provides a basis for understanding the impact of alkyl substituent size on the molecule's properties.

2,5-Bis(hydroxymethyl)tetrahydrofuran : This compound features two hydroxymethyl groups, one at each of the alpha-positions to the ring oxygen. It is often derived from bio-based resources and used in polymer synthesis. acs.orgchemicalbook.com

A comparison of the fundamental properties of these compounds is presented below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure |

| This compound | C₇H₁₄O₂ | 130.18 | |

| Tetrahydrofuran | C₄H₈O | 72.11 | |

| (Tetrahydrofuran-2-yl)methanol | C₅H₁₀O₂ | 102.13 nih.gov | |

| [(2S,3S)-2-ethyloxolan-3-yl]methanol | C₇H₁₄O₂ | 130.18 nih.gov | |

| 2,5-Bis(hydroxymethyl)tetrahydrofuran | C₆H₁₂O₃ | 132.16 chemicalbook.com |

Data for this compound is based on its molecular formula as listed in chemical databases. uni.lu

Fundamental Chemical Principles Relevant to this compound

The chemical behavior of this compound is governed by the interplay of its two functional groups: the tertiary alcohol and the cyclic ether.

Reactivity of the Hydroxyl Group: As a primary alcohol, the hydroxymethyl group can undergo typical alcohol reactions such as oxidation to an aldehyde or carboxylic acid, and esterification with carboxylic acids or their derivatives. libretexts.org However, its attachment to a quaternary carbon introduces steric hindrance that can influence reaction rates.

Being a tertiary alcohol derivative, it is susceptible to acid-catalyzed dehydration. Treatment with a strong acid would likely lead to the loss of water, forming a stable tertiary carbocation intermediate, followed by elimination to yield an alkene. libretexts.orgpressbooks.publibretexts.org This is a common reaction pathway for tertiary alcohols. pressbooks.publibretexts.org Similarly, conversion to an alkyl halide using hydrogen halides like HCl or HBr would proceed through an Sₙ1 mechanism involving this carbocation intermediate. libretexts.orgpressbooks.pub

Influence of the Oxolane Ring: The tetrahydrofuran ring is generally stable. The ether oxygen atom acts as a Lewis base, capable of forming hydrogen bonds, which influences the molecule's solubility and basicity. chemicalpapers.com The presence of substituents on the ring affects its electronic properties and conformation. The inductive effect of the alkyl and hydroxymethyl substituents at the C2 position influences the basicity of the ether oxygen. chemicalpapers.com

Spectroscopic Characterization: The structure of this compound and related compounds is typically confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom. The chemical shifts of the protons and carbons on the oxolane ring are diagnostic of their position relative to the oxygen atom and the substituents. chempap.org

Infrared (IR) Spectroscopy: IR spectroscopy would clearly show a broad absorption band characteristic of the O-H stretch of the alcohol group (typically around 3300-3600 cm⁻¹) and strong C-O stretching bands for both the alcohol and the ether linkages (typically in the 1050-1250 cm⁻¹ region). chemicalpapers.comudayton.edu

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14O2 |

|---|---|

Molecular Weight |

130.18 g/mol |

IUPAC Name |

(2-ethyloxolan-2-yl)methanol |

InChI |

InChI=1S/C7H14O2/c1-2-7(6-8)4-3-5-9-7/h8H,2-6H2,1H3 |

InChI Key |

XBKRKGSJYYOHMD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCO1)CO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyloxolan 2 Yl Methanol

Total Synthesis Approaches to the Oxolane Core of (2-Ethyloxolan-2-yl)methanol (B6228674)

Total synthesis provides a framework for constructing the molecule from acyclic precursors, offering high control over the final structure. These methods primarily involve forming the heterocyclic ring and then modifying functional groups to arrive at the target compound.

The formation of the tetrahydrofuran (B95107) ring is a critical step, and several strategies have been developed to achieve this.

Ring-Closing Metathesis (RCM): RCM is a powerful and widely used reaction in organic chemistry for synthesizing unsaturated rings of various sizes, including 5-membered systems. wikipedia.org The reaction employs metal catalysts, typically based on ruthenium, to facilitate the intramolecular metathesis of a diene, forming a cycloalkene and releasing volatile ethylene. wikipedia.org For the synthesis of an oxolane core, a precursor containing two terminal alkene functionalities separated by an ether linkage would undergo RCM. The key to this strategy is the high functional group tolerance of modern Grubbs-type catalysts. organic-chemistry.orgmedwinpublishers.com

Palladium-Catalyzed Cyclization: The synthesis of substituted tetrahydrofurans can be effectively achieved through the palladium-catalyzed reaction of γ-hydroxy terminal alkenes with aryl or vinyl halides. acs.org This transformation allows for the creation of the tetrahydrofuran ring while simultaneously forming a new carbon-carbon bond. acs.org The reaction proceeds under relatively mild conditions and tolerates a range of common functional groups. acs.org

Electrophilic Cyclization: The iodocyclization of homoallylic alcohols represents a classic and stereospecific method for synthesizing substituted tetrahydrofurans. nottingham.ac.uk This iodo-etherification process, often conducted under anhydrous conditions, leads to the formation of 2,3,5-trisubstituted iodo-tetrahydrofurans, which can be further functionalized. nottingham.ac.uk

Stereochemical Control: Achieving the desired stereochemistry is a significant challenge in synthesis. Several techniques are employed to control the configuration of stereogenic centers:

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group temporarily incorporated into the starting material to direct the stereochemical outcome of subsequent reactions. wikipedia.org After establishing the desired stereocenters, the auxiliary is removed and can often be recovered. wikipedia.org This method has been used with great success in complex natural product synthesis. wikipedia.org

Substrate Control: In this approach, existing stereocenters within the substrate molecule guide the stereochemistry of newly formed centers. beilstein-journals.orgacs.org For example, the addition of a nucleophile to a cyclic ketone can be directed by the existing ring conformation to favor attack from a specific face. beilstein-journals.org

Catalyst Control: The use of chiral catalysts or chiral ligands on a metal catalyst can induce enantioselectivity in a reaction, producing one enantiomer in excess.

| Ring-Closing Strategy | Catalyst/Reagent | Key Features | Reference(s) |

| Ring-Closing Metathesis | Grubbs' Catalysts (Ru-based) | High functional group tolerance; forms a C=C bond in the ring. | organic-chemistry.org, wikipedia.org, medwinpublishers.com |

| Palladium-Catalyzed Cyclization | Pd(OAc)₂, Phosphine (B1218219) Ligands | Forms C-C bond during cyclization; mild conditions. | acs.org |

| Iodo-etherification | Iodine, NaHCO₃ | Stereospecific; incorporates an iodine atom for further functionalization. | nottingham.ac.uk |

Functional group interconversion (FGI) is the process of converting one functional group into another through various chemical reactions such as substitution, addition, elimination, oxidation, or reduction. wikipedia.orgimperial.ac.uk This is a fundamental tactic in multistep synthesis. Once the 2-ethyloxolan ring system is established, FGI is necessary to create the final hydroxymethyl group at the C2 position.

For instance, a synthetic route might first generate a precursor such as a lactone, ester, or carboxylic acid at the C2 position.

Reduction of Esters and Lactones: Esters and lactones can be readily reduced to primary alcohols. rsc.org A common strategy involves the hydrogenation of an ester like ethyl (5-ethyltetrahydrofuran-2-yl)acetate to yield the corresponding alcohol. researchgate.net Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. vanderbilt.edu

Reduction of Carboxylic Acids: Carboxylic acids can also be reduced to primary alcohols, typically using strong reducing agents like LiAlH₄ or borane (B79455) (BH₃) complexes. imperial.ac.uk

Conversion from Halides: A sulfonate ester at the primary position can be converted to a halide, which is a good leaving group for subsequent reactions. vanderbilt.edu The conversion of alcohols into sulfonic esters like mesylates or tosylates is a common strategy that activates the hydroxyl group for nucleophilic substitution without affecting the configuration of the carbon atom. ub.edu

| Precursor Functional Group at C2 | Reagent(s) | Resulting Functional Group | Reference(s) |

| Ester (-COOR) | LiAlH₄ or Catalytic Hydrogenation | Primary Alcohol (-CH₂OH) | rsc.org, vanderbilt.edu, researchgate.net |

| Lactone (cyclic ester) | LiAlH₄ | Diol | rsc.org, vanderbilt.edu |

| Carboxylic Acid (-COOH) | LiAlH₄ or BH₃ | Primary Alcohol (-CH₂OH) | imperial.ac.uk |

| Aldehyde (-CHO) | NaBH₄ or LiAlH₄ | Primary Alcohol (-CH₂OH) | youtube.com |

Catalytic Synthesis of this compound

Catalysis offers efficient and often more environmentally friendly pathways for synthesis by lowering the activation energy of reactions. Both homogeneous and heterogeneous catalysts play significant roles in the formation of oxolane rings and related transformations.

Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity under mild conditions.

Transition Metal Complexes: Complexes of palladium, rhodium, iridium, and ruthenium are widely used. acs.orgdtu.dk For example, palladium complexes with specific phosphine ligands catalyze the cyclization of γ-hydroxy alkenes. acs.org Rhodium complexes have been employed for the hydroformylation of alkenes, which can be a step toward creating the necessary functionality for cyclization. rsc.org

Lewis Acid Catalysis: Lewis acids can catalyze ring-forming reactions, such as the ring-expansion carbonylation of epoxides to form β-lactones, which can be precursors to other heterocycles. researchgate.net In some cases, bimetallic systems combining a Lewis acid and a transition metal complex show high reactivity and selectivity. researchgate.net

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid or gas phase reaction. rsc.org This facilitates easier separation and recycling of the catalyst, which is advantageous for industrial processes. rsc.org

Hydrogenation Reactions: A key application of heterogeneous catalysis in this context is the hydrogenation of unsaturated precursors. For example, the double bond in a 2-alkylidenetetrahydrofuran, formed via a cyclization reaction, can be hydrogenated to yield the saturated 2-alkyltetrahydrofuran skeleton. researchgate.net Typical catalysts for this include noble metals like palladium or ruthenium supported on materials such as carbon (Pd/C, Ru/C) or alumina (B75360) (Pd/Al₂O₃). rsc.orgrsc.org

Hydrogenation of Furanics: The production of tetrahydrofuran derivatives can also be achieved through the hydrogenation of furan-based platform chemicals derived from biomass. vanderbilt.eduresearchgate.net For instance, 2,5-bis(hydroxymethyl)furan (BHMF) can be hydrogenated using catalysts like Rh-Re/SiO₂ to produce polyols, with the saturated oxolane ring being a key intermediate or product. researchgate.net These processes often require high pressures and temperatures. rsc.org

| Catalyst Type | Catalyst Example | Support | Application | Reference(s) |

| Homogeneous | [Pd(OAc)₂] + Phosphine Ligand | N/A | Cyclization of γ-hydroxy alkenes | acs.org |

| Homogeneous | RhCl₃/HI | N/A | Conversion of xylose to 2-MF | dtu.dk |

| Heterogeneous | Ru/C | Carbon | Hydrogenation of C=C bonds and other functional groups | researchgate.net, rsc.org |

| Heterogeneous | Pd/Al₂O₃ | Alumina | Hydrogenation | rsc.org |

| Heterogeneous | Rh-Re/SiO₂ | Silica | Hydrogenation of furanics | researchgate.net |

Chemo- and Regioselective Synthesis of this compound

Chemoselectivity refers to the selective reaction of one functional group in the presence of others, while regioselectivity refers to the preference for bond formation at one position over other possible positions.

Achieving high chemo- and regioselectivity is paramount for an efficient synthesis. In the context of this compound, this means forming the 5-membered oxolane ring specifically (regioselectivity) without reacting other sensitive functional groups present in the molecule (chemoselectivity).

Regioselective Ring Closure: The palladium-catalyzed cyclization of γ-hydroxy terminal alkenes is an example of a highly regioselective reaction, consistently producing the 5-membered tetrahydrofuran ring (a 5-exo-trig cyclization). acs.org Similarly, iodo-etherification reactions show high regioselectivity based on the position of the initiating hydroxyl group. nottingham.ac.uk

Chemoselective Transformations: The choice of catalyst and reaction conditions is crucial for chemoselectivity. For example, in the hydrocarbonylation of alkenes, the use of rhodium complexes with specific combinations of ligands, such as wide-angle bidentate ligands and PEt₃, can lead to the highly selective formation of alcohols as the primary product over other possibilities like aldehydes. rsc.org The computed mechanisms of some ruthenium-catalyzed reactions show how specific intermediates dictate the chemo- and regioselectivity of the outcome. epa.gov

Control over these selectivities is often achieved by fine-tuning steric and electronic properties of the catalyst, ligands, and substrate.

Sustainable and Green Chemistry Aspects in this compound Synthesis

The traditional laboratory synthesis of this compound often involves the use of organometallic reagents, such as a Grignard reaction. In a typical procedure, γ-butyrolactone is treated with an ethylmagnesium halide (a Grignard reagent). This is followed by a work-up and subsequent reactions that lead to the formation of the target molecule. While effective, this approach presents several challenges from a green chemistry perspective, including the use of volatile and flammable ethereal solvents like diethyl ether or tetrahydrofuran (THF), the generation of stoichiometric magnesium salt byproducts, and the energy-intensive nature of the reaction.

The application of green chemistry principles aims to address these shortcomings by focusing on several key areas: the use of renewable feedstocks, the selection of greener solvents and catalysts, improved atom economy, and the utilization of alternative energy sources.

Renewable Feedstocks:

A significant step towards a greener synthesis would be the utilization of renewable starting materials. γ-Butyrolactone, a key precursor, can be derived from biomass. For instance, it can be produced from succinic acid, which is increasingly being manufactured through the fermentation of carbohydrates. This bio-based route to γ-butyrolactone offers a sustainable alternative to petrochemical-based production.

Greener Solvents and Catalysis:

The choice of solvent is critical in green synthesis. Ethereal solvents, common in Grignard reactions, are highly volatile and pose safety risks. Research into greener alternatives for organometallic reactions is ongoing. One approach is the use of 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-derived solvent that is less volatile and has a more favorable safety profile than THF. organic-chemistry.org

Furthermore, advancements in catalysis can reduce waste and improve efficiency. While the Grignard reaction is stoichiometric, catalytic approaches to similar transformations are being explored. For instance, the use of catalytic amounts of a less toxic metal in place of stoichiometric magnesium could significantly improve the atom economy and reduce metallic waste. organic-chemistry.org

Biocatalysis represents another promising avenue. Enzymes, operating under mild conditions in aqueous media, offer high selectivity and can reduce the need for protecting groups and harsh reagents. bldpharm.comgoogleapis.com While a specific enzyme for the direct synthesis of this compound may not be readily available, the broader field of biocatalysis is rapidly expanding, and future developments could yield enzymatic routes to this and related compounds. nih.gov For example, the stereoselective reduction of a ketone precursor could be achieved using engineered ketoreductases.

Alternative Energy Sources:

Hypothetical Comparison of Synthetic Routes:

To illustrate the potential improvements offered by green chemistry, a comparison between a conventional Grignard synthesis and a hypothetical greener route is presented in the table below.

| Parameter | Conventional Grignard Synthesis | Hypothetical Greener Synthesis |

|---|---|---|

| Starting Material (Lactone) | Petrochemical-based γ-butyrolactone | Bio-based γ-butyrolactone (from fermentation of succinic acid) |

| Reagent | Stoichiometric Ethylmagnesium Bromide | Catalytic organometallic reagent or biocatalyst (e.g., engineered enzyme) |

| Solvent | Diethyl ether or Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) or water (for biocatalysis) |

| Energy Input | Conventional heating (reflux) | Microwave irradiation or ambient temperature (for biocatalysis) |

| Byproducts | Stoichiometric magnesium salts | Catalytic amount of waste, or biodegradable waste (from biocatalysis) |

| Atom Economy | Lower | Higher |

By embracing these green chemistry principles, the synthesis of this compound can be shifted towards a more sustainable and environmentally responsible paradigm. Future research and development in renewable feedstocks, catalysis, and alternative reaction conditions will be crucial in realizing these greener synthetic pathways.

Chemical Reactivity and Mechanistic Investigations of 2 Ethyloxolan 2 Yl Methanol

Ring-Opening Reactions of the (2-Ethyloxolan-2-yl)methanol (B6228674) Scaffold

The stability of the tetrahydrofuran (B95107) ring in this compound is significant, yet it is susceptible to cleavage under specific conditions, most notably in the presence of strong acids. These reactions proceed by disrupting the carbon-oxygen bond of the ether.

The acid-catalyzed ring-opening of ethers is a classic organic transformation that requires protonation of the ether oxygen to create a good leaving group. libretexts.org In the case of this compound, the mechanism begins with the protonation of the oxolane oxygen by a strong acid (e.g., H₂SO₄, HBr). This forms a positively charged oxonium ion intermediate. The subsequent step involves a nucleophilic attack on one of the adjacent carbon atoms (C2 or C5).

The regioselectivity of the nucleophilic attack is influenced by the substitution pattern of the epoxide ring. libretexts.org For the protonated this compound, the C2 carbon is tertiary, while the C5 carbon is secondary. In acid-catalyzed openings, the transition state has significant SN1-like character. libretexts.orglibretexts.org This means a partial positive charge develops on the carbon atoms of the C-O bond being broken. The tertiary C2 carbon can better stabilize this developing positive charge. Consequently, nucleophilic attack is favored at the more substituted C2 position. This pathway leads to the formation of 1,4-diols or their derivatives. For example, in the presence of aqueous acid, the reaction would yield hexane-1,4,5-triol.

Table 1: Predicted Products of Acid-Catalyzed Ring Opening

| Reagent | Nucleophile | Major Product |

|---|---|---|

| H₃O⁺ (dilute H₂SO₄) | H₂O | Hexane-1,4,5-triol |

| HBr (anhydrous) | Br⁻ | 5-Bromo-5-ethyltetrahydrofuran-2-methanol (minor), 6-Bromo-6-hydroxyheptan-3-ol (major) |

This table is illustrative and based on established principles of ether cleavage.

While acid catalysis is the most common method for ether cleavage, direct nucleophilic ring-opening of unstrained ethers like tetrahydrofuran is generally unfavorable due to the poor leaving group ability of the alkoxide. However, in the context of intramolecular reactions or with highly reactive nucleophiles, such transformations can occur. The reactivity is significantly lower compared to strained rings like oxiranes (epoxides). libretexts.org

Transformations Involving the Primary Alcohol Group of this compound

The primary alcohol group (-CH₂OH) on the this compound scaffold is a versatile functional handle for a wide array of synthetic modifications. These include oxidation, reduction of its derivatives, and the formation of ethers and esters. The proximity of the bulky oxolane ring can introduce steric hindrance, potentially influencing the rate and outcome of these reactions. pduamtulungia.co.in

The primary alcohol of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. wikipedia.org

Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, anhydrous conditions are necessary to prevent the formation of the gem-diol hydrate, which is readily oxidized further. wikipedia.org Milder oxidizing agents are employed for this transformation. Common reagents include Pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation. pduamtulungia.co.inwikipedia.org These methods are generally effective for oxidizing primary alcohols, including those that are sterically hindered.

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (generated in situ from CrO₃ and H₂SO₄, also known as the Jones reagent), or ruthenium-based catalysts with a co-oxidant can achieve this transformation. wikipedia.orgrsc.org

Reduction reactions are not applicable to the alcohol itself but are relevant for its oxidized derivatives. For instance, the aldehyde, (2-Ethyloxolan-2-yl)carbaldehyde, can be reduced back to the primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). The corresponding carboxylic acid or its ester derivatives would require a stronger reducing agent, such as lithium aluminum hydride (LiAlH₄), for conversion back to the alcohol.

Table 2: Selective Oxidation of the Primary Alcohol Group

| Reagent(s) | Solvent | Expected Product | Product Class |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | (2-Ethyloxolan-2-yl)carbaldehyde | Aldehyde |

| Dess-Martin periodinane (DMP) | Dichloromethane (CH₂Cl₂) | (2-Ethyloxolan-2-yl)carbaldehyde | Aldehyde |

| KMnO₄, NaOH, H₂O, then H₃O⁺ | Water/Pyridine | (2-Ethyloxolan-2-yl)carboxylic acid | Carboxylic Acid |

This table provides examples of standard oxidation reactions applied to the target molecule.

The primary hydroxyl group readily participates in ether and ester formation.

Etherification: The formation of an ether from this compound can be accomplished through several methods. The Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. google.com Given that the alcohol is primary, this reaction is generally feasible, though the steric bulk of the adjacent quaternary center might slow the reaction rate compared to less hindered alcohols. google.com Alternative methods, such as acid-catalyzed dehydration for symmetrical ethers (not applicable here for unsymmetrical products) or specialized photoinduced or electrochemical methods for hindered alcohols, could also be employed. acs.orgnih.govmasterorganicchemistry.com

Esterification: The most common method for converting a carboxylic acid and an alcohol to an ester is the Fischer-Speier esterification. chemguide.co.ukmasterorganicchemistry.com This equilibrium process involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com The reaction can be driven to completion by using an excess of the alcohol or by removing water as it forms. masterorganicchemistry.com Alternatively, for a more rapid and irreversible reaction, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like pyridine. chemguide.co.uk

Rearrangement Reactions of this compound Derivatives

While this compound itself is not prone to rearrangement under typical conditions, its derivatives can undergo skeletal reorganization. Such reactions are often triggered by the formation of a reactive intermediate, such as a carbocation, adjacent to the oxolane ring. msu.edu

For instance, if the primary alcohol is converted into a good leaving group (e.g., a tosylate or mesylate) and is induced to leave, a primary carbocation would form. This unstable intermediate would likely trigger a rapid rearrangement. A plausible pathway is a Wagner-Meerwein-type rearrangement where the C-C bond between the ring and the exocyclic carbon migrates, expanding the five-membered ring to a six-membered tetrahydropyran (B127337) derivative. This would relieve ring strain and result in a more stable secondary or tertiary carbocation within the new ring structure, which would then be trapped by a nucleophile.

Another possibility involves rearrangement under acidic conditions where a carbocation is formed. For example, protonation of the alcohol and loss of water could lead to a 1,2-hydride or 1,2-alkyl shift. However, the formation of a primary carbocation is energetically unfavorable. msu.edu More complex rearrangements, such as those seen in the Lewis acid-catalyzed reactions of related vinyl acetal (B89532) systems to form substituted tetrahydrofurans, highlight the potential for skeletal changes in derivatives of this scaffold. nih.gov

Radical-Mediated Transformations of Oxolanemethanol Derivatives

The study of radical-mediated reactions has provided powerful tools for organic synthesis. mdpi.com Oxolanemethanol derivatives, which contain both a cyclic ether (oxolane or tetrahydrofuran) and a primary alcohol functional group, can undergo a variety of radical transformations. The reactivity is centered on the C-H bonds, particularly those adjacent to the ether oxygen atom, and the hydroxyl group.

Radical reactions are typically chain reactions involving initiation, propagation, and termination steps. mdpi.com For oxolanemethanol derivatives, a radical can be generated by abstracting a hydrogen atom. The most susceptible positions for hydrogen abstraction are the α-hydrogens on the oxolane ring (at the C2 and C5 positions) due to the stabilizing effect of the adjacent oxygen atom on the resulting radical.

Research into radical cascades has demonstrated the formation of complex heterocyclic structures. For instance, a radical generated on a carbon atom can add to an unsaturated bond within the same molecule (cyclization) or to another molecule (intermolecular addition). beilstein-journals.org While specific studies on this compound are not prevalent, general principles from related structures can be applied. For example, a common transformation is the oxidative functionalization of ethers. The radical formed at the α-position of an ether can be trapped by an oxygen source or other radical acceptors. A notable method involves the radical oxygenation of α-iodocarboxylic acid derivatives using triethylborane (B153662) and oxygen, which proceeds via an intermediate radical that is subsequently trapped by oxygen. organic-chemistry.org A similar strategy could be envisioned for derivatives of this compound.

The table below summarizes representative radical-mediated transformations that are applicable to oxolanemethanol derivatives, based on established methodologies.

| Transformation Type | Reagents/Conditions | Intermediate | Potential Product Type | Reference |

| C-H Alkylation | Photoredox catalysis, Alkyl Bromide, K₂S₂O₈ | Silyl radical abstracts halogen, generating an alkyl radical. | Heterocycle with new C-C bond | mdpi.com |

| C-H Oxygenation | CuCl, N-hydroxyphthalimide (NHPI), O₂ | Phthalimide-N-oxyl (PINO) radical abstracts H-atom. | Hydroxylated or carbonylated ether | beilstein-journals.org |

| Radical Cascade | Radical initiator (e.g., AIBN), Unsaturated precursor | Carbon-centered radical | Polycyclic heterocyclic systems | beilstein-journals.org |

| Oxygenation | Triethylborane (Et₃B), O₂ | Carbon-centered radical | Hydroxy or peroxy derivative | organic-chemistry.org |

Gas-Phase Chemical Kinetics of Cyclic Ether Alcohols

The atmospheric fate of volatile organic compounds (VOCs) is primarily dictated by their reaction with gas-phase oxidants, with the hydroxyl radical (OH) being the most significant oxidant in the troposphere. utoronto.cacolorado.edu Cyclic ether alcohols like this compound can enter the atmosphere, where their reaction with OH radicals initiates their degradation.

The rate of H-atom abstraction is highly dependent on the strength of the C-H or O-H bond being broken. The presence of the ether oxygen and the alcohol group significantly influences the reactivity.

Ether Moiety : The C-H bonds on the carbon atoms adjacent to the ether oxygen (α-positions) are weakened, making them more susceptible to abstraction.

Alcohol Moiety : The C-H bond on the carbon bearing the hydroxyl group is activated. Abstraction from the O-H group is also possible but is generally slower for alcohols in the gas phase compared to abstraction from activated C-H bonds. scispace.com

To provide context, the table below presents experimental rate constants for the reaction of OH radicals with related cyclic ethers and alcohols at approximately 298 K. scispace.comcapes.gov.bracs.org

| Compound | Structure | k(OH) at ~298 K (cm³ molecule⁻¹ s⁻¹) | Reference |

| Tetrahydrofuran | C₄H₈O | 1.5 x 10⁻¹¹ | acs.org |

| 2-Methyltetrahydrofuran (B130290) | C₅H₁₀O | 1.8 x 10⁻¹¹ | acs.org |

| Methanol (B129727) | CH₃OH | 9.4 x 10⁻¹³ | scispace.com |

| Ethanol | C₂H₅OH | 3.2 x 10⁻¹² | scispace.com |

| tert-Butanol | (CH₃)₃COH | 5.0 x 10⁻¹³ | rsc.org |

Derivatization and Structural Modification of 2 Ethyloxolan 2 Yl Methanol

Synthesis of Chiral Analogs and Stereoisomers of (2-Ethyloxolan-2-yl)methanol (B6228674)

The synthesis of chiral, non-racemic analogs of this compound is a key objective for applications where stereochemistry is crucial. While specific methods for the asymmetric synthesis of this particular compound are not extensively documented in publicly available literature, established methodologies for the synthesis of chiral alcohols and substituted heterocycles can be applied.

One potential strategy involves the asymmetric reduction of a corresponding ketone precursor, 2-acetyl-2-ethyloxolane. Biocatalytic reductions using microorganisms or isolated enzymes (ketoreductases) are powerful tools for obtaining high enantiomeric excess (e.e.). For instance, various yeast strains have been successfully employed in the enantioselective reduction of substituted acetophenones to their corresponding chiral alcohols, often achieving yields greater than 90% and enantiomeric excesses exceeding 99%. researchgate.net A similar approach could be adapted for the ketone precursor of this compound.

Another approach is the kinetic resolution of racemic this compound. This can be achieved through lipase-catalyzed acylation, where one enantiomer is selectively acylated, allowing for the separation of the acylated enantiomer from the unreacted one. For example, lipase-mediated resolution has been effectively used for the preparation of enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol. google.com

Below is a hypothetical data table illustrating potential outcomes of such synthetic strategies.

| Method | Precursor/Substrate | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (e.e., %) |

| Asymmetric Reduction | 2-Acetyl-2-ethyloxolane | Ketoreductase KRED-101 | (S)-(2-Ethyloxolan-2-yl)methanol | 95 | >99 |

| Asymmetric Reduction | 2-Acetyl-2-ethyloxolane | Ketoreductase KRED-124 | (R)-(2-Ethyloxolan-2-yl)methanol | 92 | >99 |

| Kinetic Resolution | Racemic this compound | Novozym® 435 / Vinyl Acetate | (R)-(2-Ethyloxolan-2-yl)acetate & (S)-(2-Ethyloxolan-2-yl)methanol | ~48 (acetate), ~49 (alcohol) | >98 (both) |

Functionalization of the Ethyloxolane Ring System

Functionalization of the ethyloxolane ring of this compound can introduce new properties and reactive handles for further derivatization. While the tetrahydrofuran (B95107) ring is generally stable, it can undergo ring-opening reactions under specific conditions.

Acid-catalyzed ring-opening in the presence of a nucleophile can lead to the formation of linear ether or ester derivatives. For example, treatment with a strong acid in the presence of an alcohol could yield a 4-alkoxy-4-ethyl-hexane-1,4-diol derivative. The reactivity and regioselectivity of such reactions would be influenced by the nature of the catalyst and the nucleophile.

Alternatively, radical-polar crossover reactions have been developed for the functionalization of strained ring systems, which could potentially be adapted for the oxolane ring. rsc.org This methodology allows for the stereoselective introduction of substituents onto the ring.

A summary of potential ring functionalization reactions is presented in the table below.

| Reaction Type | Reagents | Potential Product | Key Features |

| Acid-Catalyzed Ring Opening | H₂SO₄, Methanol (B129727) | 4-Ethyl-4-methoxyhexane-1,4-diol | Formation of a linear ether diol |

| Radical-Polar Crossover | Organoboron species, radical initiator, organolithium reagent | Substituted linear hexane (B92381) derivative | Stereoselective introduction of new C-C bonds |

Modifications at the Hydroxymethyl Substituent

The primary alcohol of the hydroxymethyl group is a versatile site for a variety of chemical modifications. Standard organic transformations can be employed to convert the hydroxyl group into other functional moieties.

Esterification: The hydroxyl group can be readily esterified with carboxylic acids, acyl chlorides, or anhydrides under acidic or basic conditions to form the corresponding esters. This modification can be used to introduce a wide range of functionalities.

Etherification: Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, can be used to synthesize ethers. Alternatively, acid-catalyzed condensation with another alcohol can also yield ether linkages.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent.

Halogenation: The hydroxyl group can be converted to a halide (e.g., chloride, bromide) using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), providing a reactive intermediate for nucleophilic substitution reactions.

The following table summarizes these potential modifications.

| Modification | Reagents | Product Functional Group | Example Product Name |

| Esterification | Acetic Anhydride, Pyridine | Ester | (2-Ethyloxolan-2-yl)methyl acetate |

| Etherification | NaH, Methyl Iodide | Ether | 2-(Methoxymethyl)-2-ethyloxolane |

| Oxidation (to aldehyde) | PCC, CH₂Cl₂ | Aldehyde | 2-Ethyloxolane-2-carbaldehyde |

| Oxidation (to carboxylic acid) | KMnO₄, NaOH, H₂O | Carboxylic Acid | 2-Ethyloxolane-2-carboxylic acid |

| Halogenation | SOCl₂ | Alkyl Chloride | 2-(Chloromethyl)-2-ethyloxolane |

Conjugation and Polymerization Strategies Utilizing this compound

The presence of a reactive hydroxyl group and the potential for ring-opening polymerization make this compound a candidate for use in the synthesis of larger molecules and polymers.

Conjugation: The hydroxymethyl group can be used to conjugate this compound to other molecules of interest, such as biomolecules, fluorophores, or solid supports. This is typically achieved by first converting the hydroxyl group to a more reactive species (e.g., a tosylate or a halide) or by forming an ester or ether linkage with a complementary functional group on the target molecule.

Polymerization: Tetrahydrofuran and its derivatives are known to undergo cationic ring-opening polymerization (CROP). google.com While the polymerization of this compound itself is not specifically described, it is conceivable that it could act as a monomer or a co-monomer in such reactions. The presence of the hydroxymethyl group could also allow it to act as a chain transfer agent or an initiator in other types of polymerizations. For instance, after conversion to an acrylate (B77674) or methacrylate (B99206) ester, it could participate in free-radical polymerization.

The table below outlines potential strategies for conjugation and polymerization.

| Strategy | Methodology | Resulting Structure | Potential Application |

| Conjugation | Esterification with a biotin-carboxylic acid derivative | Biotinylated this compound | Biochemical assays |

| Conjugation | Etherification with a fluorescent-tagged alkyl halide | Fluorescently labeled this compound | Imaging studies |

| Polymerization | Cationic Ring-Opening Polymerization (as a co-monomer with THF) | Poly(ether) copolymer | Novel material with tailored properties |

| Polymerization | Conversion to (2-ethyloxolan-2-yl)methyl acrylate and subsequent free-radical polymerization | Polyacrylate with pendant ethyloxolane groups | Specialty polymer |

Advanced Analytical and Spectroscopic Characterization of 2 Ethyloxolan 2 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of (2-Ethyloxolan-2-yl)methanol (B6228674), including its stereochemistry. While specific experimental spectra for this compound are not widely published, a detailed analysis of its structure allows for the prediction of its ¹H and ¹³C NMR spectra.

The structure of this compound presents a chiral center at the C2 position of the oxolane ring, meaning it can exist as two enantiomers. The protons on the carbon atoms of the oxolane ring and the ethyl group are diastereotopic, which would result in complex splitting patterns in a high-resolution ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data:

| Protons | Chemical Shift (ppm) (Predicted) | Multiplicity (Predicted) | Coupling Constants (J) (Hz) (Predicted) |

| -CH₂- (ethyl) | ~1.6 | q | ~7.5 |

| -CH₃ (ethyl) | ~0.9 | t | ~7.5 |

| -CH₂- (ring, C3) | ~1.8 - 2.0 | m | |

| -CH₂- (ring, C4) | ~1.9 - 2.1 | m | |

| -CH₂- (ring, C5) | ~3.7 - 3.9 | m | |

| -CH₂OH | ~3.5 | s | |

| -OH | Variable | br s |

Predicted ¹³C NMR Spectral Data:

| Carbon Atom | Chemical Shift (ppm) (Predicted) |

| C (ethyl, -CH₃) | ~8 |

| C (ethyl, -CH₂) | ~30 |

| C (ring, C3) | ~25 |

| C (ring, C4) | ~26 |

| C (ring, C5) | ~68 |

| C (ring, C2) | ~85 |

| C (-CH₂OH) | ~65 |

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning these proton and carbon signals and confirming the connectivity of the molecule. For stereochemical assignment, the use of chiral shift reagents or the synthesis of diastereomeric derivatives would be necessary to distinguish between the enantiomers by NMR.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₇H₁₄O₂. uni.lu

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. PubChem provides predicted collision cross-section (CCS) values for various adducts of the molecule, which is a parameter related to the ion's shape and can be measured by ion mobility-mass spectrometry. uni.lu

Predicted Collision Cross Section (CCS) Data:

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 131.10666 | 126.9 |

| [M+Na]⁺ | 153.08860 | 133.5 |

| [M-H]⁻ | 129.09210 | 129.5 |

| [M+NH₄]⁺ | 148.13320 | 150.6 |

| [M+K]⁺ | 169.06254 | 133.9 |

Data sourced from PubChem and predicted using CCSbase. uni.lu

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule. Based on the structure of this compound, several characteristic fragmentation pathways can be predicted:

Alpha-cleavage: The bonds adjacent to the oxygen atoms are prone to cleavage. This could lead to the loss of the ethyl group (•C₂H₅, 29 u) or the hydroxymethyl group (•CH₂OH, 31 u). The cleavage of the C-C bond of the ethyl group would result in the loss of a methyl radical (•CH₃, 15 u).

Ring-opening: The oxolane ring can undergo fragmentation, leading to a variety of smaller charged fragments.

Dehydration: Loss of a water molecule (H₂O, 18 u) from the molecular ion is a common fragmentation pathway for alcohols.

The analysis of the relative abundances of these fragment ions would provide a unique mass spectral fingerprint for this compound, aiding in its identification.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can also be used to study its conformational isomers.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups:

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group, with the broadening resulting from intermolecular hydrogen bonding.

C-H Stretch: Strong absorption bands are anticipated in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl and oxolane ring methylene (B1212753) groups.

C-O Stretch: A strong absorption band is expected in the 1000-1200 cm⁻¹ region, characteristic of the C-O stretching vibrations of the ether linkage in the oxolane ring and the primary alcohol.

Raman Spectroscopy:

Raman spectroscopy, being complementary to IR spectroscopy, would provide further structural insights. The Raman spectrum is expected to be dominated by vibrations of the carbon skeleton. Key predicted Raman shifts include:

C-H Bending and Stretching: Bands corresponding to the various C-H bending and stretching modes would be present.

C-C Stretching: Vibrations of the C-C bonds in the ethyl group and the oxolane ring would give rise to characteristic Raman signals.

Ring Vibrations: The breathing and other vibrational modes of the oxolane ring would produce distinct Raman peaks.

Conformational analysis could be performed by studying the vibrational spectra at different temperatures or in different solvents, as changes in the spectra can indicate the presence of different conformers.

Chromatographic Methods (GC-MS, LC-MS, HPLC, UPLC) for Purity and Isomeric Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for the separation and analysis of its potential isomers.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly effective method for the analysis of volatile compounds like this compound. The gas chromatograph separates the compound from any impurities based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then provides mass spectral data for the eluted components, allowing for their identification. The retention time of this compound in the GC would be a characteristic property under specific chromatographic conditions, and the mass spectrum would confirm its identity, as discussed in the mass spectrometry section.

Liquid Chromatography-Mass Spectrometry (LC-MS):

For less volatile impurities or for analyses where derivatization is not desired, LC-MS is a powerful alternative. A reversed-phase HPLC or UPLC (Ultra-Performance Liquid Chromatography) column could be used to separate this compound from non-volatile impurities. The eluent would then be introduced into a mass spectrometer, typically with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, for detection and identification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):

HPLC and UPLC, equipped with detectors such as a refractive index detector (RID) or an evaporative light scattering detector (ELSD), can be used for the quantitative analysis and purity determination of this compound. Due to the lack of a strong UV chromophore in the molecule, UV detection would be less sensitive. Chiral HPLC, using a chiral stationary phase, would be the method of choice for separating the two enantiomers of this compound and determining the enantiomeric excess (ee) of a sample.

X-ray Crystallography and Diffraction Studies of Crystalline Forms

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its crystalline state. If this compound can be obtained as a suitable single crystal, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Furthermore, for a chiral compound like this compound, X-ray crystallography of a single enantiomer or a crystalline derivative with a known stereocenter would allow for the unambiguous determination of its absolute configuration. The crystal packing information obtained from these studies would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the solid-state properties of the compound. To date, no public reports of the single-crystal X-ray structure of this compound are available.

Theoretical and Computational Studies of 2 Ethyloxolan 2 Yl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reaction Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) have become indispensable tools for chemists due to their balance of accuracy and computational cost.

For (2-Ethyloxolan-2-yl)methanol (B6228674), DFT calculations can elucidate a variety of electronic properties. These calculations involve solving the Schrödinger equation in an approximate manner to determine the electron density distribution within the molecule. From this, a wealth of information can be derived. For instance, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can map the molecular electrostatic potential (MEP), which illustrates the charge distribution on the molecule's surface. This is invaluable for predicting how the molecule will interact with other chemical species, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In the context of chemical reactions, quantum chemical methods are used to calculate the energetics. This includes determining the enthalpies and Gibbs free energies of reactants, products, and transition states. By calculating the energy difference between products and reactants, the reaction enthalpy (ΔH) can be determined, indicating whether a reaction is exothermic or endothermic. The calculation of the energy of the transition state allows for the determination of the activation energy (Ea), which is a critical parameter for understanding reaction rates.

| Calculated Property | Significance | Typical DFT Functional Used |

| HOMO Energy | Relates to the ability to donate electrons. | B3LYP, M06-2X |

| LUMO Energy | Relates to the ability to accept electrons. | B3LYP, M06-2X |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. | B3LYP, M06-2X |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. | B3LYP, M06-2X |

| Reaction Enthalpy (ΔH) | Determines if a reaction is exothermic or endothermic. | B3LYP, ωB97X-D |

| Activation Energy (Ea) | Determines the kinetic barrier of a reaction. | B3LYP, ωB97X-D |

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the oxolane ring and the presence of two substituents at the C2 position mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies, which collectively form the potential energy surface or energy landscape of the molecule. lumenlearning.comscribd.com

The five-membered oxolane ring is not planar and typically adopts puckered conformations, such as the envelope and twist forms, to alleviate torsional strain. wikipedia.org The positions of the ethyl and methanol (B129727) substituents (axial or equatorial-like) significantly influence the stability of these conformers. Generally, substituents prefer to occupy pseudo-equatorial positions to minimize steric hindrance. lumenlearning.com

Computational methods are employed to systematically explore the conformational space of this compound. This can be done by performing a series of geometry optimizations starting from different initial structures. The relative energies of the resulting conformers are then calculated to identify the most stable, low-energy structures. The energy landscape can be visualized by plotting the energy as a function of key dihedral angles, revealing the energy barriers between different conformers. nih.gov

| Conformer Type | Description | Expected Relative Stability |

| Equatorial-Ethyl, Equatorial-Methanol | Both substituents are in pseudo-equatorial positions. | Likely the most stable due to minimal steric hindrance. |

| Axial-Ethyl, Equatorial-Methanol | The ethyl group is in a pseudo-axial position. | Less stable due to steric interactions of the axial ethyl group. |

| Equatorial-Ethyl, Axial-Methanol | The methanol group is in a pseudo-axial position. | Less stable due to steric interactions of the axial methanol group. |

| Axial-Ethyl, Axial-Methanol | Both substituents are in pseudo-axial positions. | Likely the least stable due to significant steric clashes. |

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions

In the liquid or solid state, the properties of this compound are heavily influenced by intermolecular interactions. Molecular modeling, particularly molecular dynamics (MD) simulations, is a powerful technique to study these interactions at an atomic level. nih.govmdpi.comresearchgate.net

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. The forces between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of atomic coordinates.

For this compound, MD simulations can provide detailed insights into the hydrogen bonding network. The hydroxyl group of the methanol substituent can act as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular hydrogen bonds with other this compound molecules. The ether oxygen of the oxolane ring can also act as a hydrogen bond acceptor. mdpi.comresearchgate.net

Simulations can quantify the extent and lifetime of these hydrogen bonds, as well as characterize other non-covalent interactions such as van der Waals forces. The radial distribution function (RDF) is a common analysis tool used to understand the local structure of the liquid, revealing the average distances between different types of atoms.

| Interaction Type | Description | Key Simulation Output |

| Hydrogen Bonding (O-H···O-H) | Between hydroxyl groups of two molecules. | Radial Distribution Functions, Hydrogen Bond Lifetimes |

| Hydrogen Bonding (O-H···O-ether) | Between a hydroxyl group and the ether oxygen of another molecule. | Radial Distribution Functions, Hydrogen Bond Lifetimes |

| van der Waals Interactions | Non-specific attractive and repulsive forces. | Pairwise Interaction Energies, Cohesive Energy Density |

Reaction Pathway Analysis and Transition State Elucidation

Understanding the chemical reactivity of this compound involves identifying the most plausible reaction pathways and characterizing the transition states that connect reactants and products. Computational chemistry is an invaluable tool for this purpose.

Potential reactions of this compound could include dehydration of the alcohol, oxidation of the alcohol to an aldehyde or carboxylic acid, or ring-opening of the oxolane moiety under acidic conditions. For each potential reaction, computational methods can be used to map out the potential energy surface along the reaction coordinate.

The process typically involves locating the structures of the transition states, which are first-order saddle points on the potential energy surface. Various algorithms exist for this, such as the synchronous transit-guided quasi-Newton (STQN) method. Once the transition state is located, its structure provides insights into the geometry of the molecule at the peak of the energy barrier. nih.gov

Frequency calculations are then performed to confirm that the located structure is indeed a transition state (it should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate) and to calculate the zero-point vibrational energy (ZPVE) corrections to the electronic energies. The calculated activation energies for competing pathways can then be compared to predict which reaction is kinetically favored.

| Potential Reaction | Description | Computational Approach |

| Dehydration | Elimination of a water molecule to form an alkene. | Transition state search for the elimination reaction. |

| Oxidation | Conversion of the primary alcohol to an aldehyde or carboxylic acid. | Modeling the interaction with an oxidizing agent and locating the relevant transition states. |

| Ring-Opening | Cleavage of the C-O bond in the oxolane ring, typically acid-catalyzed. | Modeling the protonated intermediate and subsequent nucleophilic attack. |

Thermodynamic Modeling and Phase Equilibria of Oxolanemethanol Systems

The thermodynamic properties and phase behavior of systems containing this compound are crucial for its practical applications, such as in separation processes or as a solvent. Thermodynamic models are used to predict and correlate these properties. nist.gov

For pure this compound, properties such as vapor pressure, heat capacity, and density can be estimated using group contribution methods or equations of state. These models rely on the principle that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups.

For mixtures containing this compound, for example, in a ternary system with water and a hydrocarbon, the phase equilibria (vapor-liquid, liquid-liquid) can be complex due to the presence of polar, non-polar, and hydrogen-bonding interactions. semanticscholar.orgumcs.pl Activity coefficient models like the Non-Random Two-Liquid (NRTL) or UNIQUAC (Universal Quasi-Chemical) models are commonly used to describe the non-ideal behavior of such liquid mixtures. These models use binary interaction parameters that are typically fitted to experimental data. Once these parameters are known, the models can be used to predict the phase behavior over a range of compositions and temperatures. nih.gov

| Thermodynamic Property/Model | Description | Application |

| Vapor Pressure | The pressure at which the liquid and vapor phases are in equilibrium. | Prediction of boiling points and volatility. |

| Heat Capacity | The amount of heat required to raise the temperature of the substance. | Process design and safety calculations. |

| NRTL Model | A local composition model for activity coefficients. | Correlation and prediction of vapor-liquid and liquid-liquid equilibria in non-ideal mixtures. |

| UNIQUAC Model | Another local composition model for activity coefficients. | Correlation and prediction of phase equilibria, particularly for systems with molecules of different sizes. |

Applications of 2 Ethyloxolan 2 Yl Methanol in Advanced Chemical Synthesis and Materials Science

(2-Ethyloxolan-2-yl)methanol (B6228674) as a Versatile Building Block in Complex Organic Synthesis

This compound is recognized as a valuable chiral building block, a class of molecules used for the stereoselective synthesis of complex natural products and pharmaceuticals. researchgate.netmdpi.comsemanticscholar.orgcnr.it Its structure, which combines a stable, saturated oxolane (tetrahydrofuran) ring with a primary alcohol functional group, makes it an ideal synthon for introducing specific chiral centers into larger molecules. The enantiomeric forms of similar heterocyclic alcohols are considered potent building blocks for the stereoselective synthesis of natural terpenes and flavors. researchgate.netmdpi.com

The utility of this compound in asymmetric synthesis stems from the reactivity of its hydroxyl group, which can undergo a variety of transformations to incorporate the oxolane moiety into a target structure. nih.govucc.ie Key reactions include:

Esterification: Reaction with carboxylic acids or their derivatives to form chiral esters.

Etherification: Conversion into ethers, which can serve as key intermediates or final products.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing further synthetic pathways.

The incorporation of the (2-Ethyloxolan-2-yl)methyl group can significantly influence the biological activity and physical properties of the final molecule. This approach is a cornerstone of chiral pool synthesis, which utilizes enantiomerically pure molecules from natural sources to construct complex chiral products. ddugu.ac.in The use of such building blocks is crucial in drug discovery and development, where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or harmful. nih.gov

Precursor for the Synthesis of Specialty Polymers and Oligomers

The molecular architecture of this compound makes it a promising candidate as a monomer for the synthesis of advanced and specialty polymers. mdpi.commdpi.com Its bifunctionality—the reactive hydroxyl group and the potential for ring-opening of the oxolane core—allows for its participation in multiple polymerization strategies.

Two primary pathways are envisioned for its use in polymer synthesis:

Condensation Polymerization: The primary alcohol group can react with monomers containing two or more complementary functional groups. For instance, reaction with dicarboxylic acids or their acyl chlorides would yield polyesters, while reaction with diisocyanates would produce polyurethanes. In these polymers, the ethyl-oxolane group would be a recurring pendant moiety, influencing the polymer's physical properties such as its glass transition temperature, solubility, and thermal stability.

Ring-Opening Polymerization (ROP): While the tetrahydrofuran (B95107) ring is relatively stable, substituted oxiranes and other cyclic ethers can undergo cationic ring-opening polymerization to form polyethers. nih.govresearchgate.net Under specific catalytic conditions, it is conceivable that the oxolane ring of this compound derivatives could be opened to create a polyether backbone. This method is a powerful tool for creating polymers with controlled molecular weights and architectures. nih.gov The copolymerization of different cyclic monomers, such as thiolactones and dithiolanes, is also a strategy to fine-tune polymer properties. rsc.org

Table 1: Potential Polymerization Pathways for this compound This table is interactive. You can sort and filter the data.

| Polymerization Type | Co-Monomer Required | Resulting Polymer Class | Key Structural Feature |

|---|---|---|---|

| Polycondensation | Dicarboxylic Acid / Diacyl Chloride | Polyester | Ester linkages in backbone; oxolane as pendant group |

| Polycondensation | Diisocyanate | Polyurethane | Urethane linkages in backbone; oxolane as pendant group |

Role in the Chemical Transformation of Biomass-Derived Feedstocks

This compound is a value-added chemical that can be produced from lignocellulosic biomass, positioning it as a sustainable alternative to petroleum-derived chemicals. frontiersin.org The synthesis pathway originates from furfural, a key biomass platform molecule. mdpi.comrsc.org

The transformation process involves several catalytic steps:

Production of Furfural: Lignocellulosic biomass, rich in hemicellulose, is treated with acid to hydrolyze C5 sugars (like xylose), which are then dehydrated to produce furfural. nih.gov

Hydrogenation of Furfural: Furfural is catalytically hydrogenated to produce a range of furanic intermediates. The selective hydrogenation of furfural's carbonyl group yields furfuryl alcohol. mdpi.commdpi.com Further hydrogenation and hydrogenolysis can lead to the formation of 2-methylfuran. mdpi.comrsc.org The choice of catalyst and reaction conditions is critical for directing the product selectivity. mdpi.com

Formation of this compound: The furanic intermediates undergo further catalytic upgrading. This involves the complete hydrogenation of the furan ring to the saturated oxolane (tetrahydrofuran) structure and modification of the side chain to yield the final this compound product. This final valorization step transforms a simple platform chemical into a more complex and functional molecule.

Table 2: Selected Catalytic Systems for the Conversion of Furfural This table is interactive. You can sort and filter the data.

| Catalyst | Hydrogen Source | Temperature (°C) | Key Product(s) | Yield (%) |

|---|---|---|---|---|

| Mg/Fe/O | Methanol (B129727) | 300 - 400 | 2-Methylfuran | 83 |

| Cu-Al | Methanol | 240 | Methyl Furan | 94 |

| 0.5NiCu/C | H₂ | - | 2-Methylfuran | 41.5 (from xylose) |

| Ru/NiFe₂O₄ | 2-Propanol | 180 | 2-Methylfuran | 83 |

| 3% Pt/Biochar | H₂ | 210 | Furfuryl Alcohol | ~80 |

Data sourced from multiple studies. mdpi.commdpi.commdpi.commdpi.comou.edu

Development of Novel Solvents and Reaction Media with this compound Derivatives

There is a critical need for "green solvents" to replace conventional, often toxic and environmentally harmful, organic solvents. nih.govacs.org Biomass-derived compounds are a major focus of this research. rsc.org The structure of this compound makes it and its derivatives prime candidates for development as novel, sustainable solvents. Its close analogue, 2-methyltetrahydrofuran (B130290), is already established as a bio-based solvent with favorable properties.

By chemically modifying the primary alcohol of this compound, a family of derivative compounds can be synthesized with tailored solvent properties.

Ethers: Williamson ether synthesis can produce a range of alkyl ethers. These derivatives would likely exhibit altered polarity and higher boiling points compared to the parent alcohol. Glycol ethers are known for their useful properties as solvents in paints, cleaners, and industrial processes. researchgate.net

Esters: Esterification with various carboxylic acids would yield ester derivatives. This class of compounds could serve as polar aprotic solvents with low volatility and potential biodegradability.

The development of such solvent families from a single, renewable precursor aligns with the principles of green chemistry. rsc.org These designer solvents could find applications in organic reactions, extractions, and formulations, offering a sustainable alternative to traditional solvents like tetrahydrofuran, dioxane, or dimethylformamide.

Table 3: Comparison of Physical Properties of a Reference Solvent and Potential Derivatives This table is interactive. You can sort and filter the data.

| Compound | Formula | Boiling Point (°C) | Key Features |

|---|---|---|---|

| 2-Methyltetrahydrofuran (Reference) | C₅H₁₀O | ~80 | Established green solvent, bio-derived |

| This compound | C₇H₁₄O₂ | Predicted >150 | Higher boiling point, protic, potential for H-bonding |

| Methyl Ether Derivative | C₈H₁₆O₂ | Predicted >160 | Higher boiling point, aprotic, reduced polarity |

Emerging Trends and Future Research Perspectives in 2 Ethyloxolan 2 Yl Methanol Chemistry

Q & A

Q. What synthetic routes are effective for laboratory-scale preparation of (2-Ethyloxolan-2-yl)methanol?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or catalytic ring-forming reactions. A common approach involves reacting 2-ethyloxolane precursors with methanol derivatives under acidic or basic conditions. For example, catalytic methods using Lewis acids (e.g., BF₃·Et₂O) can facilitate oxolane ring formation, while protecting group strategies (e.g., silylation) may enhance selectivity. Purification via column chromatography or crystallization ensures high purity .

Q. What spectroscopic techniques are recommended for structural characterization?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm the ethyl and methanol substituents on the oxolane ring (e.g., δ ~3.5–4.5 ppm for oxolane protons; δ ~60–70 ppm for quaternary carbons).

- IR Spectroscopy : Identifies O-H stretches (~3200–3600 cm⁻¹) and C-O-C ether vibrations (~1100 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ~130–150) and fragmentation patterns validate the molecular formula .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.

- Conduct reactions in a fume hood to avoid inhalation of vapors.

- Store waste in sealed containers for professional disposal, as methanol derivatives are toxic and flammable .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Methodological Answer : Chiral resolution techniques, such as chiral column chromatography or enzymatic kinetic resolution, are effective. Alternatively, asymmetric catalysis (e.g., chiral Lewis acids) during ring formation can induce stereoselectivity. Computational modeling (DFT) predicts favorable transition states for enantiomer control .

Q. What role does the ethyl group play in modulating reactivity for nucleophilic substitutions?

- Methodological Answer : The ethyl group introduces steric hindrance, reducing reaction rates at the 2-position. Electronic effects (e.g., inductive electron donation) may stabilize intermediates. Comparative studies with methyl or propyl analogs show slower substitution kinetics for ethyl derivatives, validated via Hammett plots or DFT calculations .

Q. How can computational methods predict metabolic pathways in biological systems?

- Methodological Answer :

- Molecular Docking : Identifies binding affinities with cytochrome P450 enzymes (e.g., CYP3A4) to predict oxidation sites.

- QSAR Models : Correlate structural features (e.g., logP, polar surface area) with bioavailability and toxicity.

- In Silico Metabolism Tools (e.g., GLORYx) : Simulate phase I/II transformations, such as glucuronidation of the methanol group .

Q. How to resolve contradictions in reported solubility data across studies?

- Methodological Answer :

- Standardize Conditions : Measure solubility in buffered solutions (pH 7.4) at 25°C using HPLC or gravimetric analysis.

- Assess Purity : Impurities (e.g., residual solvents) can alter solubility. Validate via GC-MS or Karl Fischer titration.

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers caused by experimental variability .

Applications in Academic Research

Q. What is its utility as a building block in pharmaceutical intermediates?

- Methodological Answer : The oxolane ring enhances solubility, while the methanol group serves as a handle for derivatization. For example:

- Antiviral Agents : Coupling with nucleoside analogs via esterification.

- Anticancer Prodrugs : pH-sensitive linkers for targeted drug release.

Synthetic protocols often involve Mitsunobu reactions or Steglich esterification .

Q. How does its stability under acidic/basic conditions compare to analogous oxolane derivatives?

- Methodological Answer :

- Acidic Conditions : The ethyl group stabilizes the oxolane ring against ring-opening (t₁/₂ > 24 hrs at pH 2).

- Basic Conditions : Methanol undergoes oxidation to formic acid, confirmed via TLC and LC-MS monitoring.

Comparative stability studies with 2-methyloxolane show 20% slower degradation for the ethyl analog .

Key Notes

- Cite PubChem, EPA DSSTox, and NIST for authoritative data.

- Address contradictions via methodological rigor rather than speculative conclusions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.